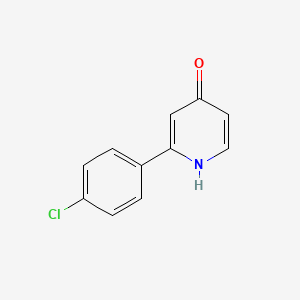
1,1,1-Trifluoro-3-methoxypropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-methoxypropane is an organic compound with the molecular formula C4H7F3O It is a fluorinated ether, characterized by the presence of three fluorine atoms and a methoxy group attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-methoxypropane can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the fluorination of 3-methoxypropane using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1,1,1-Trifluoro-3-methoxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into trifluoromethyl alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Trifluoromethyl ketones and carboxylic acids.
Reduction: Trifluoromethyl alcohols.
Substitution: Various substituted trifluoromethyl ethers.
科学的研究の応用
1,1,1-Trifluoro-3-methoxypropane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a fluorinated environment.
Biology: The compound is studied for its potential use in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a component in certain refrigerants and propellants.
作用機序
The mechanism by which 1,1,1-trifluoro-3-methoxypropane exerts its effects depends on the specific application. In chemical reactions, the trifluoromethyl group enhances the compound’s reactivity and stability. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: This compound has additional fluorine atoms, making it more fluorinated and potentially more stable.
1,1,1-Trifluoro-2-methoxypropane: Similar structure but with the methoxy group attached to a different carbon atom.
Uniqueness: 1,1,1-Trifluoro-3-methoxypropane is unique due to its specific arrangement of fluorine atoms and the methoxy group, which imparts distinct chemical and physical properties. Its balance of fluorination and functionalization makes it valuable in various applications, particularly where a combination of stability and reactivity is required.
特性
IUPAC Name |
1,1,1-trifluoro-3-methoxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c1-8-3-2-4(5,6)7/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOXYWMLEGWQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)





![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)


